

Application Notes and Protocols: Immunoprecipitation of the DEPDC5 Protein Complex

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Compound of Interest

Compound Name: DEP-5

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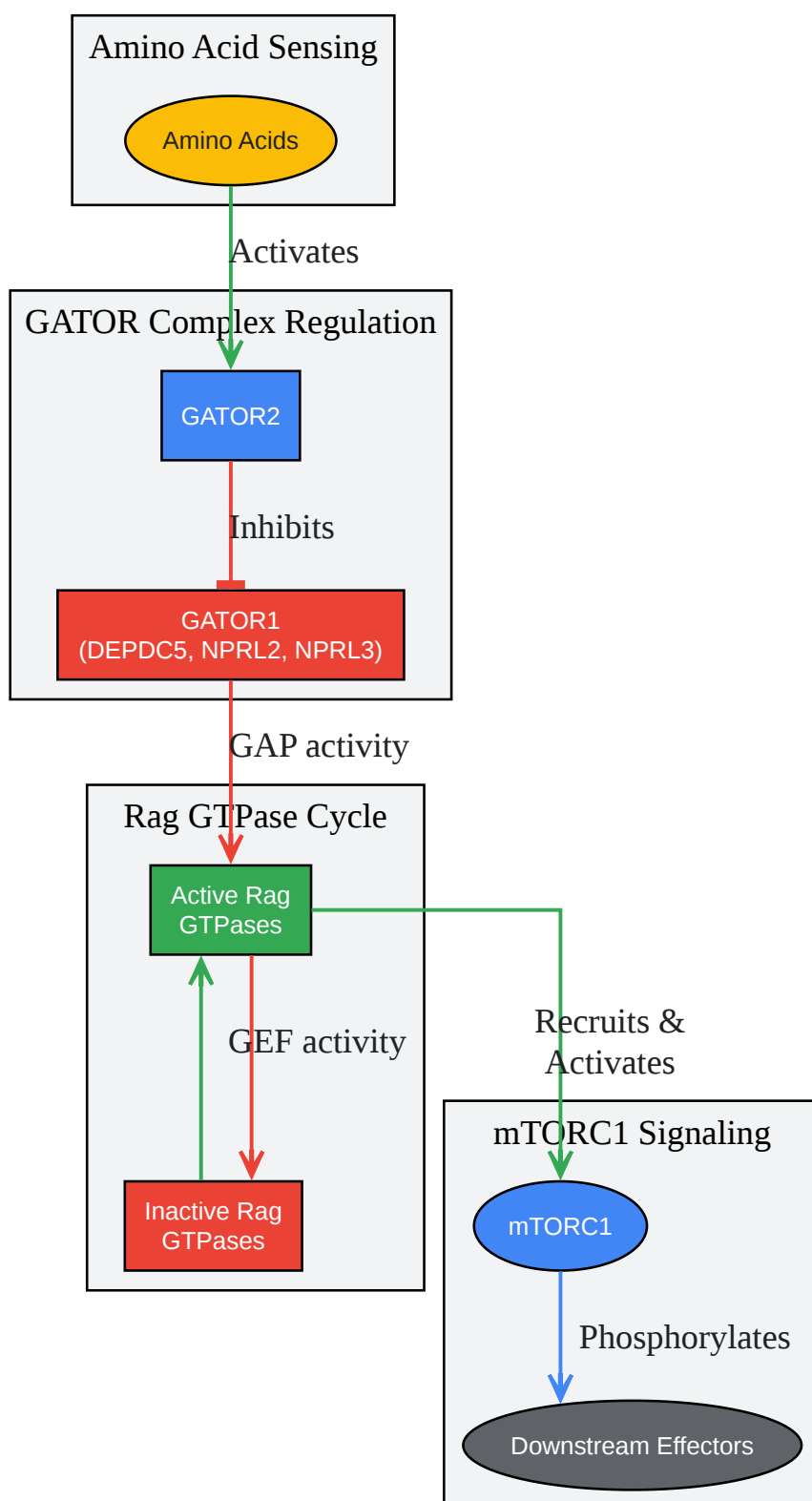
Introduction

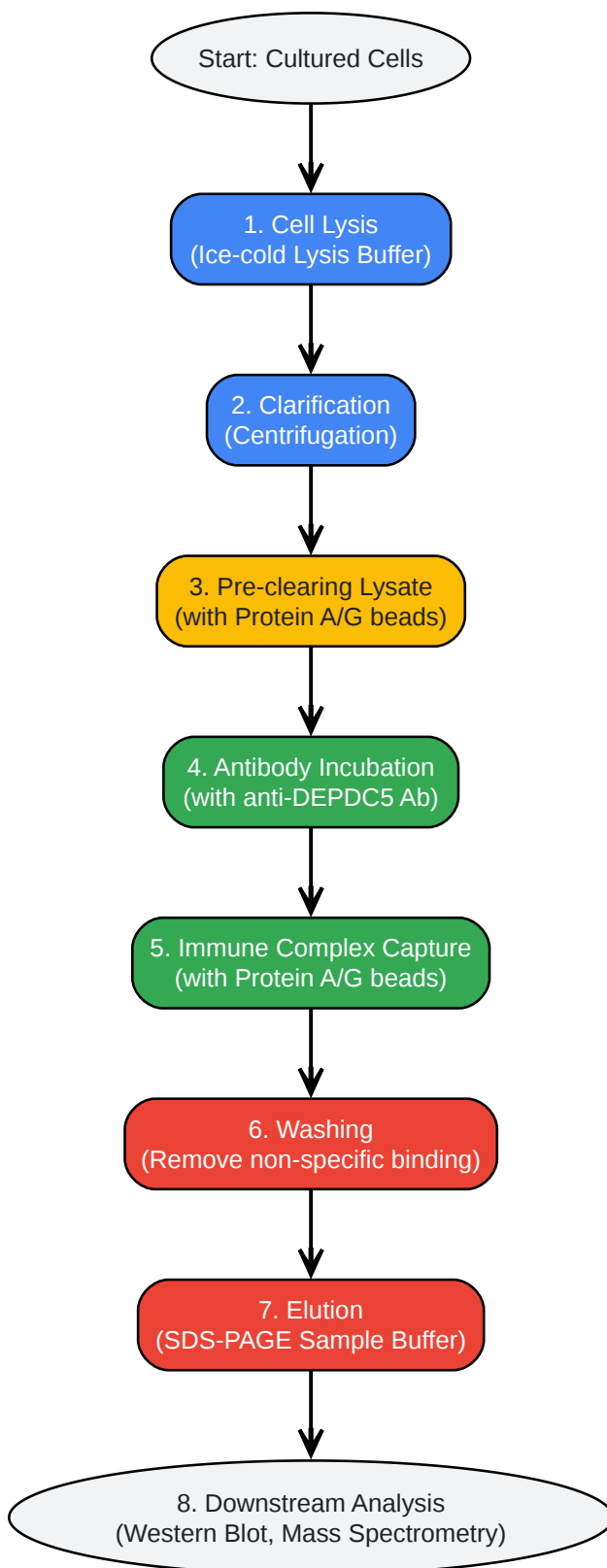
DEPDC5 (DEP domain-containing protein 5) is a critical component of the GATOR1 complex, a key negative regulator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[1][2][3] The GATOR1 complex, which also includes the proteins NPRL2 and NPRL3, inhibits mTORC1 activity in response to amino acid starvation.[1][2][4] Dysregulation of the GATOR1/mTORC1 pathway due to mutations in the DEPDC5 gene is associated with various neurological disorders, most notably focal epilepsy.[3][5] Consequently, studying the interactions and functions of the DEPDC5 protein complex is crucial for understanding disease pathogenesis and developing targeted therapies.

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.[6][7] This application note provides a detailed protocol for the immunoprecipitation of the DEPDC5 protein complex, enabling researchers to investigate its composition, regulation, and downstream signaling events. The protocol is designed to be a comprehensive guide, from cell lysate preparation to the elution of the purified protein complex.

Signaling Pathway

The DEPDC5 protein is an integral part of the GATOR1 complex, which acts as a GTPase-activating protein (GAP) for the RagA/B GTPases.[4] In the absence of amino acids, GATOR1 is active and promotes the hydrolysis of GTP on RagA/B, leading to the inactivation of the Rag GTPase heterodimer. This prevents the recruitment of mTORC1 to the lysosomal surface, thereby inhibiting its activity.[2] Conversely, in the presence of amino acids, the GATOR2 complex inhibits GATOR1, allowing Rag GTPases to remain in their active, GTP-bound state, which in turn recruits and activates mTORC1.





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